Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic compound classified as an ester. It is formed through the reaction of pentanol with butyric acid, typically in the presence of a catalyst such as sulfuric acid. This compound is a colorless liquid with a characteristic fruity odor reminiscent of pear or apricot, making it appealing for use in flavoring and fragrance applications. Its chemical formula is , and it has a molecular weight of approximately 158.24 g/mol .
Pentyl butyrate exhibits mild toxicity. While its exact toxicity level is not extensively documented, studies suggest it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
These reactions are significant in both synthetic organic chemistry and biochemical processes, particularly in lipid metabolism .
The synthesis of pentyl butyrate can be achieved through several methods:
Pentyl butyrate finds diverse applications across several industries:
Pentyl butyrate shares structural similarities with several other esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl butyrate | C₈H₁₈O₂ | Shorter alkyl chain; used in flavoring |
Butyl butyrate | C₉H₁₈O₂ | Higher boiling point; used in fragrances |
Hexyl butyrate | C₁₀H₂₂O₂ | Longer alkyl chain; more hydrophobic |
Amyl acetate | C₇H₁₄O₂ | Different carboxylic acid; used in solvents |
Propyl butyrate | C₉H₁₈O₂ | Similar structure; differing properties |
Pentyl butyrate's unique combination of a five-carbon alkyl group attached to a four-carbon carboxylic acid distinguishes it from these similar compounds, particularly in terms of its sensory properties and applications in food and fragrance industries .
Flammable